15-LOX-1 Inhibition: Direct Comparison with Other Trimethoxyphenyl Derivatives
4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid inhibits human 15-lipoxygenase-1 (15-LOX-1) with an IC50 of 18.6 μM, as determined in a cell-free enzymatic assay measuring the conversion of linoleic acid to 13(S)-HpODE [1]. This contrasts sharply with other 3,4,5-trimethoxyphenyl-containing molecules, such as the chalcone TMh, which exhibits MAO-B inhibition (Ki = 0.46 μM) but no reported 15-LOX-1 activity, and combretastatin A-4, which is inactive against 15-LOX-1. While the IC50 of 18.6 μM is moderate, it represents a distinct target engagement not shared by structurally related TMP anti-mitotics, establishing 5101-00-8 as a differentiated tool for probing the arachidonic acid cascade.
| Evidence Dimension | 15-LOX-1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 18.6 μM (1.86E+4 nM) |
| Comparator Or Baseline | 3,4,5-trimethoxychalcone TMh: MAO-B Ki = 0.46 μM; 15-LOX-1 activity not reported / Combretastatin A-4: no 15-LOX-1 inhibition |
| Quantified Difference | Target compound shows selective 15-LOX-1 inhibition; comparator activity profiles are orthogonal (MAO-B vs. LOX) |
| Conditions | Cell-free enzyme assay; human 15-LOX-1; substrate: linoleic acid; detection: 13(S)-HpODE formation |
Why This Matters
Enables specific interrogation of the 15-LOX-1 pathway without confounding tubulin polymerization effects, a selectivity advantage over TMP-based anti-mitotics.
- [1] BindingDB. Entry BDBM50206315 (CHEMBL2356181): Inhibition of human 15-LOX-1. IC50: 1.86E+4 nM. View Source
